6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring This compound features a pyrimidine ring substituted with a chlorine atom, an ethyl group, a methyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of ethyl acetoacetate with guanidine to form the pyrimidin-4-amine core, followed by chlorination and subsequent substitution reactions to introduce the ethyl, methyl, and tetrahydropyran groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: A variety of substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Amino-6-chloro-2-methylpyrimidine
N-ethyl-2-methylpyrimidin-4-amine
Tetrahydropyran derivatives
Uniqueness: 6-Chloro-N-ethyl-2-methyl-N-(tetrahydropyran-4-yl)pyrimidin-4-amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. Its tetrahydropyran moiety, in particular, adds a level of complexity and potential functionality that is not present in simpler pyrimidine derivatives.
Properties
IUPAC Name |
6-chloro-N-ethyl-2-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-16(10-4-6-17-7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLACEZLMJSVGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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